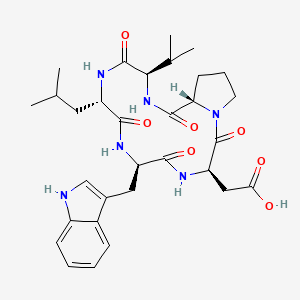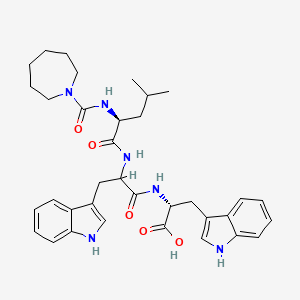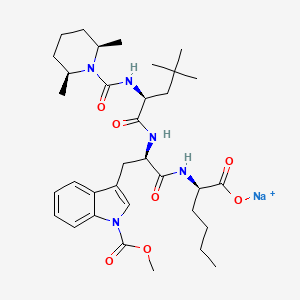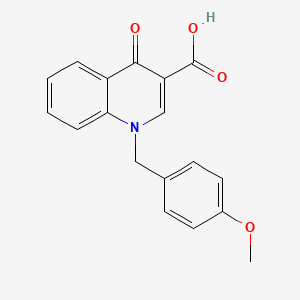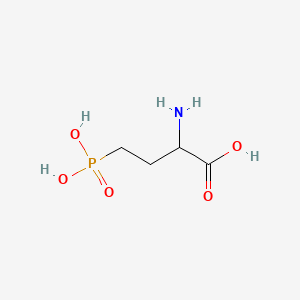
2-Amino-4-phosphonobutyric acid
概要
説明
2-Amino-4-phosphonobutyric acid, also known as L-AP4, is a drug used in scientific research . It acts as a group-selective agonist for the group III metabotropic glutamate receptors (mGluR 4/6/7/8) . It is a phosphonic acid analog of L-glutamic acid and a selective group III metabotropic glutamate receptor agonist . It is also a potent, pathway-specific synaptic depressant .
Synthesis Analysis
The synthesis of 2-Amino-4-phosphonobutyric acid involves a Horner-Emmons reaction of trimethyl N-(benzyloxycarbonyl)phosphonoglycinate with 2-(diethoxyphosphinyl)acetaldehyde . This reaction results in the formation of protected dehydroamino acids, which are then subjected to a sequence of reactions including cycloaddition of diazomethane, photoelimination of N2, and acid hydrolysis .Molecular Structure Analysis
Molecular modeling showed that the best overlap was achieved when the alpha C-beta C-gamma C-P dihedral angle for 5 was in the range of 130 degrees to 180 degrees . The results suggest that the bioactive conformation of AP4 is an extended one .Chemical Reactions Analysis
2-Amino-4-phosphonobutyric acid is a broad-spectrum glutamatergic antagonist . It inhibits the binding of glutamate to ‘receptor-like’ hydrophobic proteolipids isolated from locust muscle .Physical And Chemical Properties Analysis
The molecular formula of 2-Amino-4-phosphonobutyric acid is C4H10NO5P . It has a molecular weight of 183.10 g/mol .科学的研究の応用
“2-Amino-4-phosphonobutyric acid”, also known as L-AP4, is a drug used in scientific research . It acts as a group-selective agonist for the group III metabotropic glutamate receptors (mGluR 4/6/7/8) . Here are some of its applications:
-
Neuroscience Research
- L-AP4 is widely used in the study of the mGluR receptor family and their various functions .
- It does not show selectivity between the different mGluR Group III subtypes .
- The outcomes obtained also vary, but the use of L-AP4 has greatly contributed to our understanding of the mGluR receptor family .
-
Parkinson’s Disease Research
- L-AP4 has been used in rodent models of Parkinson’s disease .
- It has been found to produce complex behavioral effects .
- The methods of application or experimental procedures involve administering L-AP4 to rodents and observing the resulting behavioral changes .
- The outcomes obtained suggest that targeting group III metabotropic glutamate receptors could potentially have therapeutic benefits for Parkinson’s disease .
-
Eye Tissue Electroretinography Studies
- L-AP4 may be used as a glutamic acid receptor blocker in perfusion solution in eye tissue electroretinography studies .
- The methods of application or experimental procedures involve using L-AP4 in the perfusion solution during electroretinography studies .
- The outcomes obtained from these studies can provide valuable insights into the functioning of glutamic acid receptors in the eye .
-
Inhibition of Inositol Accumulation
- L-AP4 has been reported to inhibit the accumulation of inositol induced by various substances such as ibotenate, quisqualate, L-glutamate, and L-aspartate in rat hippocampal slices .
- The methods of application or experimental procedures involve administering L-AP4 to rat hippocampal slices and observing the resulting changes in inositol accumulation .
- The outcomes obtained from these studies can provide valuable insights into the functioning of inositol metabolism in the brain .
-
Blockage of Cone Signals in Rat Retina
- L-AP4 has been reported to block cone signals in the rat retina .
- The methods of application or experimental procedures involve administering L-AP4 to rat retinas and observing the resulting changes in cone signals .
- The outcomes obtained from these studies can provide valuable insights into the functioning of cone signals in the rat retina .
-
Chiral Synthesis and Analysis
- L-AP4 can be used as a chiral reagent in organic synthesis for the synthesis and selection of chiral compounds .
- It can also be applied in chiral analysis and synthetic catalysis .
- The methods of application or experimental procedures involve using L-AP4 in the synthesis of chiral compounds or as a catalyst in synthetic reactions .
- The outcomes obtained from these studies can provide valuable insights into the synthesis and analysis of chiral compounds .
-
Modulation of GABA Release
- L-AP4 has been found to modulate evoked GABA release in the globus pallidus in vivo .
- The methods of application or experimental procedures involve administering L-AP4 and observing the resulting changes in GABA release .
- The outcomes obtained from these studies can provide valuable insights into the functioning of GABA release in the brain .
-
Neuropathic Pain Research
- L-AP4 has been used in a rat model of neuropathic pain .
- It has been found to affect spinal synaptic transmission .
- The methods of application or experimental procedures involve administering L-AP4 to rats and observing the resulting changes in spinal synaptic transmission .
- The outcomes obtained suggest that targeting group III metabotropic glutamate receptors could potentially have therapeutic benefits for neuropathic pain .
-
Seizure Research
- L-AP4 has been used in studies on pentylenetetrazol-induced kindling of seizures and hippocampal amino acids concentration .
- The methods of application or experimental procedures involve administering L-AP4 and observing the resulting changes in seizure activity and hippocampal amino acids concentration .
- The outcomes obtained from these studies can provide valuable insights into the mechanisms of seizures .
Safety And Hazards
According to the safety data sheet, this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
将来の方向性
The glutamate analogue, DL-2-ammo-4-phosphonobuytyric acid (DL-APB), inhibits the binding of glutamate to ‘receptor-like’ hydrophobic proteolipids isolated from locust muscle . This suggests that it could be used as a tool to block On pathways in studies of interactions between On and Off pathways in retinas . This could open up new avenues for research in retina studies .
特性
IUPAC Name |
2-amino-4-phosphonobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10NO5P/c5-3(4(6)7)1-2-11(8,9)10/h3H,1-2,5H2,(H,6,7)(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDOQBQRIEWHWBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CP(=O)(O)O)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201017567 | |
| Record name | 2-Amino-4-phosphonobutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-phosphonobutyric acid | |
CAS RN |
6323-99-5, 20263-07-4 | |
| Record name | 2-Amino-4-phosphonobutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6323-99-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-4-phosphonobutyric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006323995 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2 APB | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=354086 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC30079 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30079 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Amino-4-phosphonobutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+/-)-2-Amino-4-phosphonobutyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-AMINO-4-PHOSPHONOBUTYRIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H8B59H10OK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N,N'-Bis[3-(4,5-Dihydro-1h-Imidazol-2-Yl)phenyl]biphenyl-4,4'-Dicarboxamide](/img/structure/B1667478.png)
![(1-Hydroxy-1-Phosphono-2-[1,1';3',1'']Terphenyl-3-Yl-Ethyl)-Phosphonic Acid](/img/structure/B1667480.png)
![[2-(3-Dibenzofuran-4-yl-phenyl)-1-hydroxy-1-phosphono-ethyl]-phosphonic acid](/img/structure/B1667482.png)
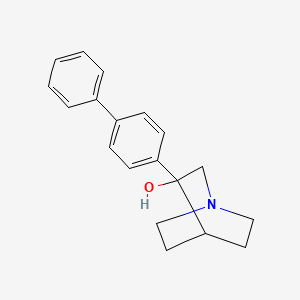
![[1-Hydroxy-2-(1,1':3',1''-Terphenyl-3-Yloxy)Ethane-1,1-Diyl]Bis(Phosphonic Acid)](/img/structure/B1667485.png)
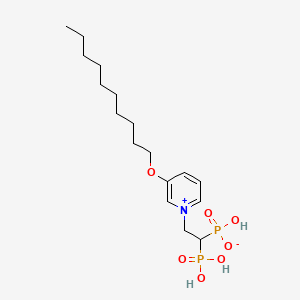
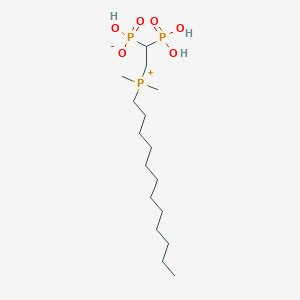
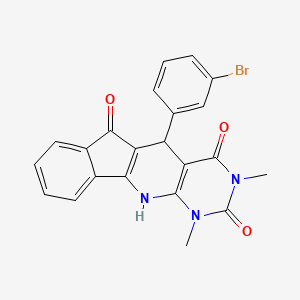
![2'-(Methylsulfanyl)[1,1'-biphenyl]-2-ylamine](/img/structure/B1667489.png)
![1-{1-[(3-Cyanophenyl)methyl]piperidin-4-yl}-3-(2-phenylphenyl)-1-(pyridin-3-ylmethyl)urea](/img/structure/B1667492.png)
